

BS-181 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *BS-181 hydrochloride*

Cat. No.: *B2863824*

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BS-181 hydrochloride is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).^{[1][2][3]} Its ability to modulate fundamental cellular processes, including transcription and cell cycle progression, has positioned it as a valuable tool in cancer research and drug development. This document provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and key experimental protocols for its use in a research setting.

Chemical Properties and CAS Number

BS-181 hydrochloride is the monohydrochloride salt of the parent compound BS-181.^[4] It is a pyrazolo[1,5-a]pyrimidine derivative.^{[5][6]} The CAS number for **BS-181 hydrochloride** is 1397219-81-6.^{[1][2][3][4][7]}

Table 1: Chemical and Physical Properties of **BS-181 Hydrochloride**

Property	Value	References
CAS Number	1397219-81-6	[1][4][7][8]
Molecular Formula	C ₂₂ H ₃₂ N ₆ ·HCl	[1][4]
Molecular Weight	417.0 g/mol	[4]
IUPAC Name	N ⁵ -(6-aminohexyl)-3-(1-methylethyl)-N ⁷ -(phenylmethyl)-pyrazolo[1,5- α]pyrimidine-5,7-diamine, monohydrochloride	[4]
Synonyms	BS-181 HCl, BS 181 HCl	[7][8]
Purity	≥98%	[4][8][9]
Solubility	DMSO: 25 mg/mL[4] Water: 100 mM[9] PBS (pH 7.2): 10 mg/mL[4] Ethanol: 12 mg/mL[4]	
Storage	Store as a powder at -20°C for up to 3 years. Solutions are unstable and should be prepared fresh.	[1][3]

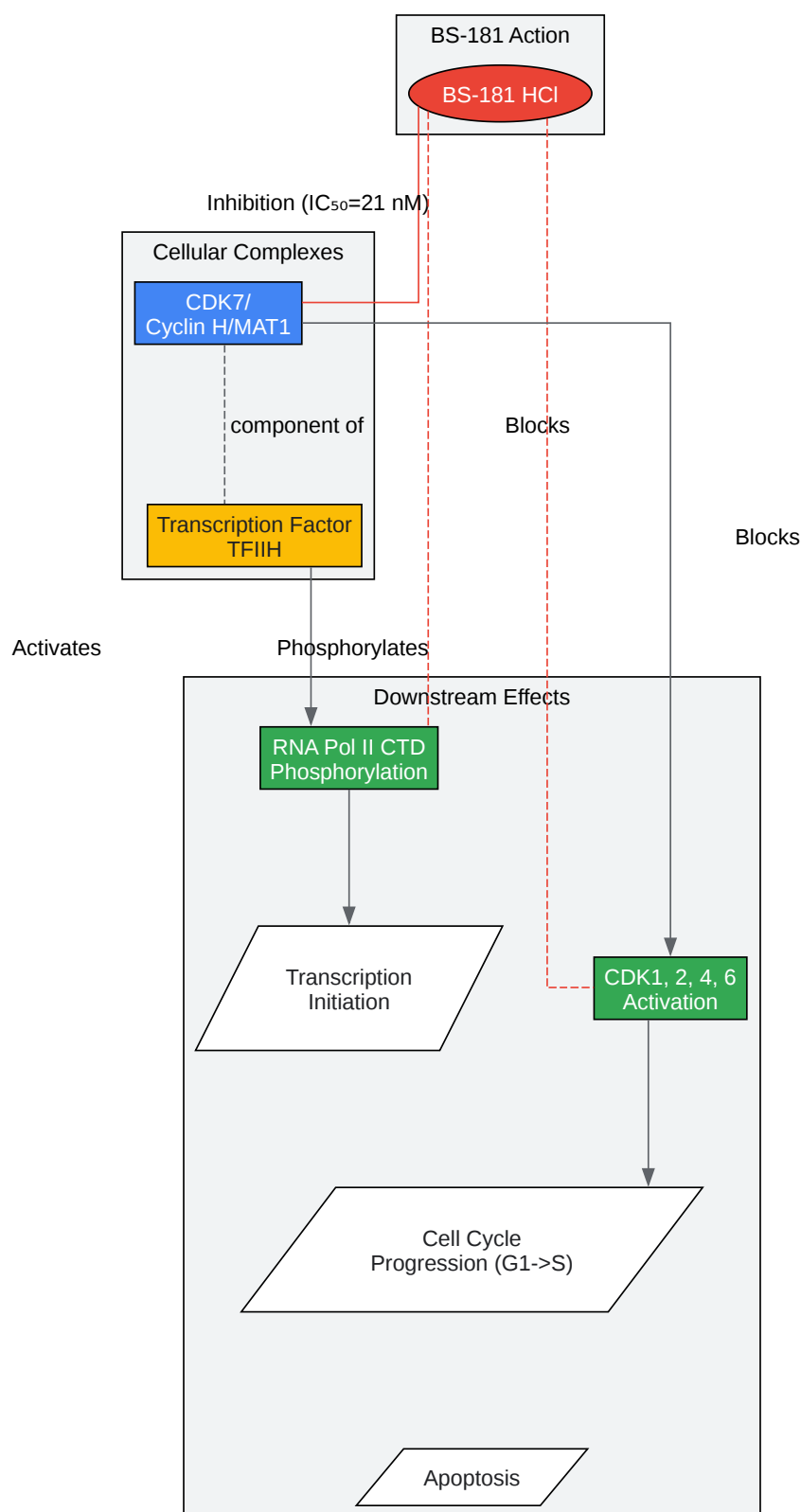
Mechanism of Action and Signaling Pathway

BS-181 is a first-in-class, non-covalent, and selective inhibitor of CDK7.[5] CDK7 plays a dual role in cellular regulation: it is a core component of the CDK-activating kinase (CAK) complex, which activates other cell cycle CDKs (like CDK1, CDK2, CDK4, and CDK6), and it is also part of the general transcription factor TFIIF.[6][10]

By inhibiting CDK7, BS-181 disrupts these processes. Its primary mechanisms include:

- **Inhibition of Transcription:** BS-181 prevents the CDK7-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5.[8][11] This phosphorylation is a critical step for the initiation of transcription.

- **Cell Cycle Arrest:** Through inhibition of the CAK complex, BS-181 prevents the activation of downstream CDKs required for cell cycle progression. This leads to an accumulation of cells in the G1 phase.[\[8\]](#)[\[11\]](#)[\[12\]](#)
- **Induction of Apoptosis:** At higher concentrations, the disruption of transcription and cell cycle control leads to programmed cell death (apoptosis), evidenced by an increase in the sub-G1 cell population.[\[8\]](#)[\[11\]](#)



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Caption: Signaling pathway illustrating BS-181's inhibition of CDK7.

Biological Activity

BS-181 demonstrates high selectivity for CDK7 over other kinases and potent anti-proliferative activity across a range of cancer cell lines.

Table 2: Kinase Inhibitory Profile of BS-181

Kinase Target	IC ₅₀ (nM)	Selectivity vs. CDK7	References
CDK7	21	-	[1] [9] [11]
CDK2	880	~42-fold	[1] [6] [11]
CDK5	3000	~143-fold	[11]
CDK9	4200	~200-fold	[11]
CDK1, CDK4, CDK6	>10,000	>476-fold	[1] [11]

Table 3: Anti-proliferative Activity (IC₅₀) of BS-181 in Cancer Cell Lines

Cancer Type	Cell Lines	IC ₅₀ Range (μM)	References
Breast Cancer	MCF-7, BT474, etc.	15.1 - 20.0	[8] [11]
Colorectal Cancer	HCT116, HT29, etc.	11.5 - 15.3	[8] [11]
Lung Cancer	A549, etc.	11.5 - 37.3	[8] [11]
Prostate Cancer	PC3, etc.	11.5 - 37.3	[8] [11]
Osteosarcoma	U2OS, KHOS, etc.	11.5 - 37.3	[5] [8] [11]

In vivo, BS-181 is stable with a plasma elimination half-life of approximately 405 minutes in mice following intraperitoneal administration.[\[1\]](#)[\[2\]](#)[\[6\]](#) It has been shown to inhibit the growth of MCF-7 xenografts in nude mice in a dose-dependent manner, with significant tumor reduction observed at daily doses of 10 mg/kg and 20 mg/kg without apparent toxicity.[\[1\]](#)[\[6\]](#)[\[11\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments involving **BS-181 hydrochloride**.

1. In Vitro CDK7 Kinase Assay

This protocol measures the direct inhibitory effect of BS-181 on CDK7 activity.

- Objective: To determine the IC_{50} of BS-181 for the CDK7/CycH/MAT1 complex.
- Methodology: A luciferase-based ATP detection assay is commonly used.^[1]
 - Reagents: Purified recombinant CDK7/CycH/MAT1 complex, substrate peptide, ATP, kinase buffer, and **BS-181 hydrochloride** (serially diluted).
 - Procedure: a. Incubate increasing concentrations of BS-181 with the purified CDK7 complex in kinase buffer. b. Initiate the kinase reaction by adding the substrate and a defined concentration of ATP. c. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C. d. Terminate the reaction and measure the amount of remaining ATP using a luciferase/luciferin-based reagent (e.g., Kinase-Glo®).
 - Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the log concentration of BS-181 to calculate the IC_{50} value.

2. Cell Viability (MTT/CCK-8) Assay

This protocol assesses the anti-proliferative effects of BS-181 on cancer cells.

- Objective: To determine the IC_{50} of BS-181 in a specific cell line.
- Methodology:
 - Cell Seeding: Plate cells (e.g., MCF-7, U2OS) in 96-well plates at a predetermined density (e.g., 1×10^4 cells/well) and allow them to adhere overnight.^[5]
 - Treatment: Treat the cells with a range of BS-181 concentrations (e.g., 0-50 μ M) for a specified duration (e.g., 48, 72 hours).^{[5][11]} Include a vehicle control (e.g., DMSO).

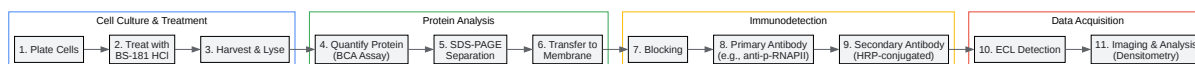
- Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
- Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization is needed.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against drug concentration to determine the IC₅₀.

3. Western Blot for Phospho-RNAPII

This protocol verifies the mechanism of action by detecting changes in the phosphorylation of a key CDK7 substrate.

- Objective: To confirm that BS-181 inhibits the phosphorylation of the RNA Polymerase II CTD at Serine 5 in cells.[\[5\]](#)[\[11\]](#)
- Methodology:
 - Treatment and Lysis: Treat cultured cells (e.g., KHOS, MCF-7) with various concentrations of BS-181 for a set time (e.g., 4-48 hours).[\[5\]](#)[\[11\]](#) Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
 - SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
 - Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for phospho-RNAPII (Ser5) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total RNAPII and a loading control (e.g., β-actin or tubulin).

- Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify band intensities using densitometry software to determine the relative reduction in Ser5 phosphorylation compared to the total protein and loading control.[5]



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Caption: A typical experimental workflow for Western Blot analysis.

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